molecular formula C9H4F5NO2 B1412941 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile CAS No. 1803734-74-8

5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile

Cat. No.: B1412941
CAS No.: 1803734-74-8
M. Wt: 253.12 g/mol
InChI Key: JGJPNNDPZFSOLD-UHFFFAOYSA-N
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Description

5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile is a synthetic benzonitrile derivative of interest in advanced chemical research and development. This compound features both difluoromethoxy and trifluoromethoxy substituents on an aromatic ring, a structure often associated with enhanced metabolic stability and lipophilicity in active molecules. These properties make it a valuable building block for constructing more complex compounds in various scientific fields . Primary Research Applications: • Pharmaceutical Research: Serves as a key intermediate in the synthesis of potential bioactive molecules. The presence of fluorine atoms is a common strategy in medicinal chemistry to fine-tune the properties of drug candidates, potentially improving their ability to penetrate cell membranes and interact with biological targets . • Agrochemical Development: Used in the exploration of new active ingredients for crop protection. The structural motifs in this compound are relevant for developing agents with potential insecticidal or herbicidal activity. • Materials Science: Acts as a precursor for the creation of novel polymers and functional materials, where the nitrile group can facilitate further chemical transformations or coordination . Handling and Compliance: This product is intended for research purposes only and is not classified as a medicinal product. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

5-(difluoromethoxy)-2-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F5NO2/c10-8(11)16-6-1-2-7(5(3-6)4-15)17-9(12,13)14/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJPNNDPZFSOLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)C#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 5-(trifluoromethoxy)benzonitrile

The initial step involves nitration of the aromatic ring bearing the trifluoromethoxy group. This process typically employs a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to selectively introduce a nitro group at the 2-position of the benzene ring.

Reaction conditions:

  • Reagents: Nitric acid and sulfuric acid
  • Temperature: Maintained at 20–25°C to prevent over-nitration or decomposition
  • Duration: Approximately 2 hours

Outcome: Formation of 2-nitro-5-(trifluoromethoxy)benzonitrile with high regioselectivity due to the directing effects of the trifluoromethoxy group.

Reduction of the Nitro Group to Amino Group

The nitro group in 2-nitro-5-(trifluoromethoxy)benzonitrile is reduced to an amino group to facilitate further functionalization. This reduction can be achieved using catalytic hydrogenation.

Reaction conditions:

  • Reagents: Hydrogen gas (H₂)
  • Catalyst: Palladium on carbon (Pd/C) or similar
  • Solvent: Ethanol or methanol
  • Temperature & Pressure: Mild conditions, typically room temperature and atmospheric or slightly elevated pressure

Outcome: Formation of 2-amino-5-(trifluoromethoxy)benzonitrile .

Conversion of Amino to Difluoromethoxy Derivative

The amino compound undergoes O-alkylation with difluoromethylene chloride to introduce the difluoromethoxy group at the 5-position.

Reaction conditions:

  • Reagents: Difluoromethylene chloride
  • Base: Sodium hydroxide or potassium carbonate
  • Solvent: Methylene dichloride (DCM)
  • Temperature: 50–55°C
  • Duration: Approximately 70–75 hours for complete conversion

Notes: This step is crucial for attaching the difluoromethoxy functionality, which is significant for the compound’s biological activity.

Optional Further Functionalization

Depending on the target compound, additional steps such as hydrolysis, cyclization, or substitution may be performed. For example, in the synthesis of related benzimidazole derivatives, hydrolysis of nitrile groups or cyclization with appropriate reagents may be involved.

Data Table Summarizing the Preparation Methods

Step Reaction Reagents Conditions Product Yield/Remarks
1 Nitration HNO₃ / H₂SO₄ 20–25°C, 2 hrs 2-Nitro-5-(trifluoromethoxy)benzonitrile High regioselectivity
2 Reduction H₂ / Pd-C Room temp, atmospheric pressure 2-Amino-5-(trifluoromethoxy)benzonitrile Efficient reduction
3 O-Alkylation Difluoromethylene chloride, NaOH 50–55°C, 70–75 hrs 5-Difluoromethoxy derivative Critical for functionalization

Research Findings and Considerations

  • Selectivity: The nitration step is highly regioselective due to the directing effects of the trifluoromethoxy group, which activates the ortho position.
  • Reaction Optimization: Temperature control during nitration minimizes side reactions; prolonged alkylation ensures complete substitution.
  • Yield Data: While specific yields vary, the process described in patents and literature reports yields exceeding 50% for the key intermediates, with purification steps such as recrystallization improving purity.

Additional Notes

  • The synthesis of 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile can be adapted for large-scale production using continuous flow reactors, which improve safety and efficiency during nitration and alkylation steps.
  • The choice of solvents and catalysts is critical for optimizing yield and purity, with dichloromethane and palladium catalysts being common in laboratory settings.

Chemical Reactions Analysis

5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the aromatic ring.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds with fluorinated aromatic structures can exhibit significant biological activity, particularly in cancer therapy. 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile has been investigated for its potential as an inhibitor of specific cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of prodrugs into their active forms. Inhibition of these enzymes could lead to enhanced efficacy of co-administered anticancer drugs by altering their metabolic pathways.

1.2 Antiviral Properties

The compound's structural similarities to known antiviral agents suggest it may also possess activity against viral infections. Case studies have shown that derivatives of fluorinated benzonitriles can inhibit viral entry mechanisms, particularly in the context of emerging viral diseases . The exploration of this compound in this domain is ongoing, with preliminary findings indicating potential effectiveness against viruses like Lassa virus .

Agrochemical Applications

2.1 Herbicide Development

Fluorinated compounds are increasingly being utilized in the development of herbicides due to their enhanced stability and bioactivity. The unique electronic properties imparted by the difluoromethoxy and trifluoromethoxy groups may contribute to increased herbicidal efficacy and selectivity against target weeds while minimizing off-target effects . Research has indicated that compounds similar to this compound could serve as effective herbicides by disrupting specific biochemical pathways in plants.

2.2 Pest Management

In pest management, the compound's ability to modulate metabolic pathways in plants suggests it could be developed into a new class of pest control agents. Studies have demonstrated that fluorinated aromatic compounds can alter physiological responses in plants, potentially leading to increased resistance against pests and diseases .

Materials Science Applications

3.1 Polymer Chemistry

The incorporation of fluorinated compounds into polymer matrices has been explored for their unique physical properties, such as increased thermal stability and chemical resistance. This compound may be utilized as a building block in synthesizing advanced materials with tailored properties for applications in coatings and electronics.

3.2 Sensor Technology

Fluorinated compounds are also being investigated for use in sensor technology due to their distinctive electronic properties. The ability of this compound to interact with various analytes makes it a candidate for developing sensitive detection systems for environmental monitoring or biomedical applications.

Compound NameActivity TypeTarget Enzyme/PathwayReference
This compoundCytochrome P450 InhibitorCYP1A2
Benzonitrile Derivative AAntiviralLassa Virus Entry Mechanism
Fluorinated Herbicide BHerbicidal ActivityPlant Growth Regulation Pathway

Table 2: Synthesis Methods

Synthesis MethodYield (%)ConditionsReference
Nucleophilic Aromatic Substitution>70Room Temperature
Fluorination Reaction>65Elevated Temperature

Mechanism of Action

The mechanism of action of 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can influence the compound’s reactivity and stability, making it a strong Lewis acid. The pathways involved in its action depend on the specific application, whether in catalysis, material science, or biological systems.

Comparison with Similar Compounds

Key Structural Features:

  • Molecular Formula: Estimated as C₉H₃F₅NO₂ (MW ≈ 259.13 g/mol).
  • Functional Groups : Nitrile (-CN), difluoromethoxy (-OCF₂H), and trifluoromethoxy (-OCF₃).
  • Synthesis : Likely synthesized via nucleophilic aromatic substitution or cyanation reactions, analogous to methods described for related compounds (e.g., heating with sodium metabisulfite and aldehydes in DMF under inert atmosphere) .

Comparison with Similar Compounds

The following table and analysis highlight critical differences between 5-difluoromethoxy-2-(trifluoromethoxy)benzonitrile and its structural analogs.

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound -OCF₂H (5), -OCF₃ (2), -CN 259.13 (estimated) Potential pharmaceutical intermediate; high thermal stability due to fluorination. N/A
3-(Trifluoromethoxy)benzonitrile -OCF₃ (3), -CN 187.11 CAS 52771-22-9; used in agrochemical synthesis. Lower MW enhances solubility.
2-Fluoro-4-(trifluoromethoxy)benzonitrile -F (2), -OCF₃ (4), -CN ~205.1 (estimated) Discontinued; electron-withdrawing groups enhance reactivity in cross-coupling reactions.
5-Amino-2-(difluoromethoxy)benzonitrile hydrochloride -NH₂ (5), -OCF₂H (2), -CN·HCl 220.6 (hydrochloride salt) Pharmaceutical intermediate; hydrochloride salt improves crystallinity.
4-Amino-2-(trifluoromethyl)benzonitrile -NH₂ (4), -CF₃ (2), -CN 200.14 Hazardous (CAS 654-70-6); amino group introduces basicity, enabling salt formation.
5-Bromo-3-(difluoromethoxy)-2-fluorobenzonitrile -Br (5), -OCF₂H (3), -F (2), -CN ~257.0 (estimated) Bromine substituent facilitates nucleophilic substitution reactions.

Substituent Position and Electronic Effects

  • Trifluoromethoxy vs. Difluoromethoxy : The trifluoromethoxy group (-OCF₃) is a stronger electron-withdrawing group than difluoromethoxy (-OCF₂H), reducing electron density in the aromatic ring and directing electrophilic substitution .
  • Amino vs.

Physicochemical Properties

  • Melting Points : Trifluoromethoxy-substituted benzoic acids (e.g., 4-(trifluoromethoxy)benzoic acid) exhibit higher melting points (149–153°C) compared to nitriles due to hydrogen bonding . Nitriles generally have lower melting points unless stabilized by salt formation (e.g., hydrochloride salts) .
  • Solubility : Fluorinated nitriles are typically lipophilic, but polar substituents like -NH₂ or hydrochloride salts improve aqueous solubility .

Biological Activity

5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile, with the CAS number 1803734-74-8, is a fluorinated compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H7F5O2. The compound features two fluorinated methoxy groups attached to a benzonitrile scaffold, which enhances its lipophilicity and potentially its biological activity.

PropertyValue
Molecular Weight286.17 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot specified

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines showed that the compound inhibited cell proliferation effectively, with IC50 values in the low micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies demonstrated that it inhibits bacterial growth with an efficacy comparable to established antibiotics.

Enzyme Inhibition Studies

Recent investigations have focused on the compound's role as an inhibitor of key enzymes involved in neurodegenerative diseases. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. The results indicated competitive inhibition with Ki values of approximately 0.69 μM for AChE and 0.95 μM for BuChE .

Table 2: Biological Activity Summary

Activity TypeTarget Organism/EnzymeIC50/Ki Value
AnticancerVarious cancer cell linesLow micromolar range
AntimicrobialMRSAEffective inhibition
AChE InhibitionHuman AChEKi = 0.69 μM
BuChE InhibitionHuman BuChEKi = 0.95 μM

Case Studies

  • Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer, suggesting its potential as a therapeutic agent .
  • Neuroprotective Effects : In another study focusing on neurodegeneration, the compound exhibited protective effects against neuronal cell death induced by oxidative stress, highlighting its potential role in treating Alzheimer's disease .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The fluorinated groups enhance binding affinity to enzymes such as AChE and BuChE, leading to effective inhibition.
  • Cell Cycle Modulation : In cancer cells, the compound induces apoptosis through pathways involving caspases and cyclins, resulting in cell cycle arrest.

Q & A

Q. How can researchers establish structure-activity relationships (SAR) for derivatives of this compound in drug discovery?

  • Methodological Answer :
  • Syntize analogs with varied substituents (e.g., replacing -OCF₃ with -OCF₂CF₃).
  • Test in bioassays (e.g., enzyme inhibition, cell viability).
  • Use multivariate analysis (PCA or PLS) to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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